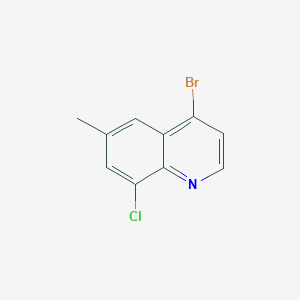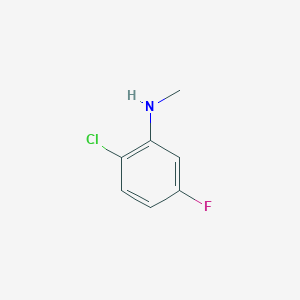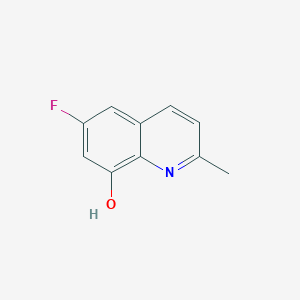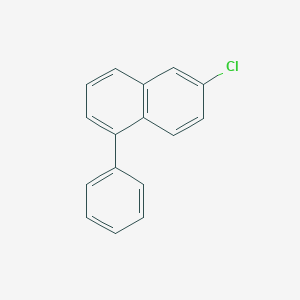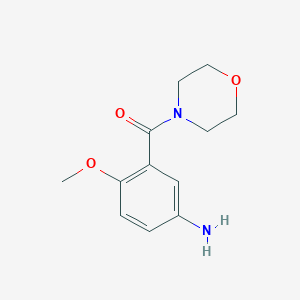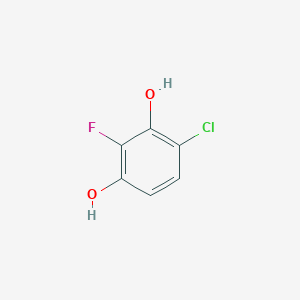
4-Chloro-2-fluororesorcinol
Descripción general
Descripción
4-Chloro-2-fluororesorcinol is an organic compound with the molecular formula C6H4ClFO2 It is a derivative of resorcinol, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by chlorine and fluorine atoms, respectively
Mecanismo De Acción
Target of Action
4-Chloro-2-fluororesorcinol is a derivative of resorcinol . Resorcinol is known to have antiseptic and disinfectant properties and is used in the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . It works by helping to remove hard, scaly, or roughened skin .
Mode of Action
It can be inferred that the compound may share some properties with its parent compound, resorcinol, which is known to exhibit antibacterial and keratolytic actions .
Biochemical Pathways
This compound may be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
Pharmacokinetics
Its parent compound, resorcinol, is primarily indicated for use as a topical application , suggesting that this compound may also be primarily used topically.
Result of Action
One of the key applications of 4-fluororesorcinol, a similar compound, is to synthesize fluorinated fluoresceins . This suggests that this compound may also be used in the synthesis of certain compounds.
Análisis Bioquímico
Biochemical Properties
4-Chloro-2-fluororesorcinol plays a significant role in biochemical reactions, particularly in the synthesis of fluorescent dyes and indicators. It interacts with enzymes such as tyrosinase, where it can chelate to the copper center, causing inactivation of the enzyme . This interaction is crucial in the study of enzyme inhibition and the development of enzyme inhibitors. Additionally, this compound is used as a precursor in the synthesis of various resorcinol analogues, which are important in biochemical assays and imaging techniques .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with tyrosinase can lead to changes in melanin production, impacting pigmentation processes in cells . Furthermore, this compound has been shown to affect the activity of other enzymes and proteins, thereby altering cellular metabolic pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzymes such as tyrosinase by chelating to the copper center, leading to enzyme inactivation . This inhibition can result in changes in gene expression related to melanin synthesis. Additionally, this compound may interact with other proteins and enzymes, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of metabolic pathways . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized through pathways involving hydroxylation and conjugation reactions, leading to the formation of metabolites that are further processed by cellular enzymes . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, affecting processes such as enzyme inhibition and gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluororesorcinol can be achieved through several methods. One common approach involves the direct fluorination of 1,3-dimethoxybenzene with trifluoromethyl hypofluorite in Freon-11 at -78°C, followed by demethylation using 48% hydrobromic acid in acetic acid . Another method includes the fluorination of 2,6-dimethoxyacetophenone under similar conditions, yielding 4-fluororesorcinol, which can then be chlorinated to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are critical factors in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-fluororesorcinol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted resorcinol derivatives, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
4-Chloro-2-fluororesorcinol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
4-Chlororesorcinol: Similar in structure but lacks the fluorine atom.
2-Fluororesorcinol: Similar in structure but lacks the chlorine atom.
4-Bromoresorcinol: Contains a bromine atom instead of chlorine.
Uniqueness: 4-Chloro-2-fluororesorcinol is unique due to the combined presence of both chlorine and fluorine atoms, which significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its effectiveness in various applications compared to its mono-substituted counterparts .
Propiedades
IUPAC Name |
4-chloro-2-fluorobenzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFCQXFVQKSWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


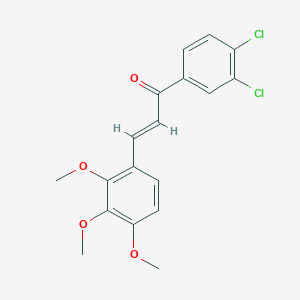
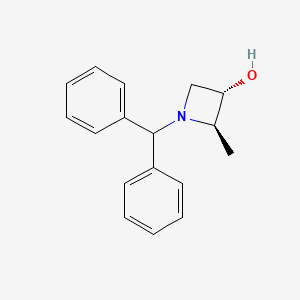

![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3079444.png)
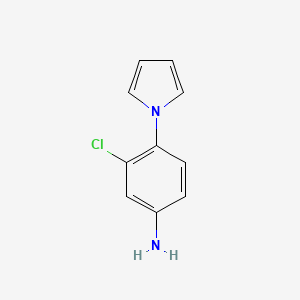
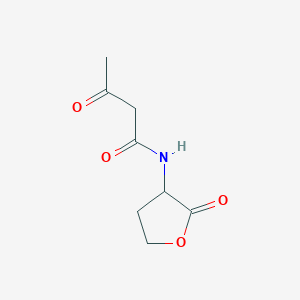
![2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate](/img/structure/B3079479.png)
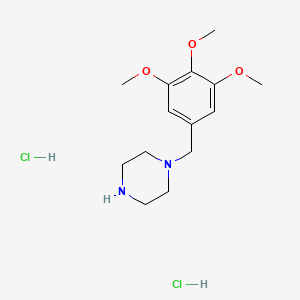
![1,2-bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene](/img/structure/B3079497.png)
